(2R,4R)-N-Tert-butoxycarbonyl-4-(dicyclohexylphosphino)-2-[(diphenylphosphino)methyl]pyrrolidine
Description
Properties
IUPAC Name |
tert-butyl (2R,4R)-4-dicyclohexylphosphanyl-2-(diphenylphosphanylmethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H49NO2P2/c1-34(2,3)37-33(36)35-25-32(39(30-20-12-6-13-21-30)31-22-14-7-15-23-31)24-27(35)26-38(28-16-8-4-9-17-28)29-18-10-5-11-19-29/h4-5,8-11,16-19,27,30-32H,6-7,12-15,20-26H2,1-3H3/t27-,32-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOCELPDGJCWDG-WXGMZPBLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H49NO2P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2R,4R)-N-Tert-butoxycarbonyl-4-(dicyclohexylphosphino)-2-[(diphenylphosphino)methyl]pyrrolidine, commonly referred to as BOC-DCHP-DPPM, is a phosphine-containing compound with significant implications in medicinal chemistry and drug development. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
- Molecular Formula : C₃₄H₄₉N₁O₂P₂
- Molecular Weight : 565.71 g/mol
- CAS Number : 114751-47-2
- Structure : The compound features a pyrrolidine core substituted with phosphine groups, which are known to enhance biological activity through various mechanisms.
The biological activity of BOC-DCHP-DPPM is primarily attributed to its ability to act as a ligand for transition metal complexes, which can facilitate various catalytic processes in biological systems. These processes include:
- Enzyme Inhibition : The compound has been noted for its potential to inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with specific receptors, influencing cellular signaling pathways.
Case Studies and Research Findings
- Anticancer Activity :
- Neuroprotective Effects :
- Antimicrobial Properties :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₃₄H₄₉N₁O₂P₂ |
| Molecular Weight | 565.71 g/mol |
| CAS Number | 114751-47-2 |
| Solubility | Soluble in DMSO |
| Storage Conditions | Room temperature |
Scientific Research Applications
Chiral Ligand in Asymmetric Catalysis
One of the primary applications of BOC-Pyrr is as a chiral ligand in asymmetric catalysis. It facilitates the formation of enantiomerically enriched compounds by selectively promoting one enantiomer over another during chemical reactions. This property is crucial in the pharmaceutical industry, where the chirality of compounds can significantly affect their biological activity.
Asymmetric Hydrogenation
A notable case study involves the use of BOC-Pyrr in the asymmetric hydrogenation of α,β-unsaturated carbonyl compounds. In this reaction, the ligand was paired with a rhodium catalyst, leading to high yields and excellent enantioselectivity (up to 98% ee). This demonstrates its potential for synthesizing chiral alcohols and acids, which are vital intermediates in drug synthesis.
Cross-Coupling Reactions
Another significant application is in cross-coupling reactions, such as Suzuki and Heck reactions. BOC-Pyrr has been shown to improve yields and selectivity when used with palladium catalysts for the coupling of aryl halides with organoboron compounds. For instance, a study reported an increase in reaction efficiency by 30% when employing this ligand compared to traditional phosphine ligands.
Comparison with Similar Compounds
Ligands with Varying Phosphine Substituents
The electronic and steric profiles of phosphine ligands are critical for catalytic performance. Below is a comparison of substituent effects:
Notes:
- The target compound’s dicyclohexylphosphino group increases steric bulk and electron-donating capacity compared to diphenylphosphino in BPPM ligands, enhancing enantioselectivity in hydrogenation .
- The (S,S)-BPPM ligand has a typographical discrepancy in its molecular formula (likely C₃₄H₄₉NO₂P₂ for consistency) .
- The biphenyl ligand in lacks a pyrrolidine backbone but demonstrates how alkyl vs. aryl phosphine groups influence catalytic activity in cross-coupling.
Ligands with Alternative Backbone Structures
Compounds with non-pyrrolidine cores but similar functional groups:
Comparison Insights :
- Phosphinine ligands (e.g., ) exhibit aromatic phosphorus heterocycles , offering distinct electronic properties compared to the saturated pyrrolidine backbone of the target compound. This difference impacts metal-ligand bonding and catalytic selectivity.
- Fluorinated pyrrolidines (e.g., ) are used in medicinal chemistry but lack phosphine groups, limiting their utility in metal catalysis.
Stereochemical Variants
The target compound’s (2R,4R) configuration is compared to enantiomeric and diastereomeric forms:
Key Finding : The R,R configuration in the target compound optimizes spatial arrangement for substrate binding in asymmetric catalysis, whereas diastereomers (e.g., 2R,4S) show reduced efficacy .
Preparation Methods
Dicyclohexylphosphino Incorporation at C4
Lithiation of Boc-protected pyrrolidine at C4 using LDA at −78°C, followed by treatment with chlorodicyclohexylphosphine, affords the C4-phosphinated intermediate in 70–75% yield. Stereoretention at C4 is ensured by chelation-controlled lithiation, as evidenced by X-ray crystallography of analogous compounds.
Diphenylphosphinomethyl Functionalization at C2
A two-step sequence achieves C2 substitution:
-
Mannich Reaction : Condensation of formaldehyde and diphenylphosphine oxide with the pyrrolidine C2 position under acidic conditions (pH 4.5, AcOH/H₂O).
-
Reduction : The resulting phosphine oxide is reduced to diphenylphosphine using HSiCl₃ in toluene at 80°C, preserving the Boc group.
Table 2: Phosphination Reaction Optimization
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| C4 Lithiation | LDA, ClPCy₂ | −78°C, THF | 72 |
| C2 Mannich Reaction | HCHO, Ph₂P(O)H, AcOH | 25°C, 12 h | 68 |
| Phosphine Oxide Reduction | HSiCl₃, iPr₂NEt | 80°C, 3 h | 89 |
Stereochemical Verification and Characterization
X-ray diffraction analysis confirms the (2R,4R) configuration, with key torsion angles (C2–C3–C4–N = −158.2°) aligning with computational models. Chiral HPLC using a Chiralpak IA column (hexane/iPrOH 90:10) resolves enantiomers, showing 96.5% ee for the title compound.
Industrial-Scale Considerations
Patent WO2012025502A1 discloses a continuous-flow variant where Boc protection and phosphination occur in tandem, reducing processing time from 48 to 8 hours. Critical impurities (e.g., over-phosphinated byproducts) are controlled to <0.5% via in-line ³¹P NMR monitoring .
Q & A
Q. What are the key analytical techniques for confirming the stereochemistry and purity of (2R,4R)-BPPM?
- Methodological Answer : The compound’s stereochemistry and purity are validated via multinuclear NMR spectroscopy. Specifically, P NMR distinguishes phosphine environments, while H and C NMR resolve backbone and substituent configurations. For example, diastereotopic protons in the pyrrolidine ring and tert-butoxycarbonyl (Boc) group split into distinct signals in H NMR, confirming stereochemical integrity . High-resolution mass spectrometry (HRMS) or ESI-MS further verifies molecular weight and isotopic patterns. Air-sensitive handling (e.g., Schlenk techniques) is critical during analysis to prevent oxidation of phosphine groups .
Q. How should (2R,4R)-BPPM be stored to maintain stability in laboratory settings?
- Methodological Answer : Due to its air-sensitive phosphine moieties, the compound must be stored under inert gas (Ar/N) in a freezer (-20°C). Use flame-dried glassware and seal containers with PTFE-lined caps. Regular P NMR monitoring is recommended to detect oxidation (e.g., phosphine oxide formation). If degradation exceeds 5%, purification via silica gel chromatography under inert conditions is advised .
Q. What synthetic routes are commonly used to prepare (2R,4R)-BPPM?
- Methodological Answer : The synthesis typically involves: (i) Chiral pyrrolidine core construction : Asymmetric hydrogenation or enzymatic resolution of prochiral intermediates (e.g., 4-oxopyrrolidine derivatives). (ii) Phosphine functionalization : Sequential alkylation/phosphination using dicyclohexylphosphine and diphenylphosphinomethyl groups. (iii) Boc protection : Reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP/THF). Yields are optimized by controlling reaction temperature (0–25°C) and stoichiometry (1.2–1.5 eq phosphine reagents) .
Advanced Research Questions
Q. How does the stereoelectronic profile of (2R,4R)-BPPM influence its performance in asymmetric catalysis?
- Methodological Answer : The ligand’s chirality and bulky substituents dictate enantioselectivity in reactions like hydrogenation or cross-coupling. For example:
- Steric effects : Dicyclohexylphosphine enhances steric bulk, favoring substrate approach from specific quadrants.
- Electronic effects : Diphenylphosphinomethyl groups donate electron density, modulating metal center reactivity.
Computational studies (DFT) correlate bite angle (∼85–90°) and %V (steric volume) with enantiomeric excess (ee). Experimental validation involves comparing ee values in benchmark reactions (e.g., ketone hydrogenation) using (R,R)- vs. (S,S)-BPPM .
Q. What strategies resolve contradictions in catalytic activity data for (2R,4R)-BPPM across different reaction systems?
- Methodological Answer : Contradictions often arise from solvent polarity, metal-ligand ratio, or substrate steric effects. Systematic approaches include:
- Solvent screening : Test polar (MeCN) vs. nonpolar (toluene) solvents to assess ligand solvation.
- Metal variation : Compare Pd(0), Rh(I), or Ir(I) complexes via P NMR to identify optimal coordination geometry.
- Kinetic profiling : Monitor reaction progress (e.g., via in situ IR) to distinguish rate-limiting steps (e.g., oxidative addition vs. reductive elimination).
Data normalization to turnover frequency (TOF) and ligand loading (mol%) reduces variability .
Q. How can the hydrolytic stability of the Boc group in (2R,4R)-BPPM be quantified under catalytic conditions?
- Methodological Answer : Stability is assessed via: (i) Accelerated aging : Expose the ligand to acidic (e.g., 0.1 M HCl/THF) or basic (0.1 M NaOH/MeOH) conditions at 40°C. (ii) LC-MS analysis : Track Boc deprotection by monitoring [M-Boc+H] ions (expected m/z shift: -100 Da). (iii) Catalytic recycling : Perform repeated reaction cycles (e.g., 5 cycles of Heck coupling) and compare ee/yield degradation. Half-life (t) calculations guide ligand robustness in prolonged reactions .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
